molecular formula C9H17ClO B15258990 4-(Chloromethyl)-4-propyloxane

4-(Chloromethyl)-4-propyloxane

Cat. No.: B15258990
M. Wt: 176.68 g/mol
InChI Key: JJOWWLWIVYOLRY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-4-propyloxane is an organic compound characterized by the presence of a chloromethyl group and a propyloxane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-propyloxane typically involves the chloromethylation of a propyloxane precursor. One common method is the reaction of propyloxane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-propyloxane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an aldehyde or carboxylic acid .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-propyloxane involves its ability to form covalent bonds with various nucleophiles. This reactivity is primarily due to the electrophilic nature of the chloromethyl group, which can be attacked by nucleophiles such as amines, thiols, and alcohols. The resulting covalent adducts can alter the structure and function of target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-4-propyloxane is unique due to its balanced reactivity and stability. The chloromethyl group provides a good leaving group for nucleophilic substitution reactions, while the propyloxane ring offers structural stability and rigidity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

4-(chloromethyl)-4-propyloxane

InChI

InChI=1S/C9H17ClO/c1-2-3-9(8-10)4-6-11-7-5-9/h2-8H2,1H3

InChI Key

JJOWWLWIVYOLRY-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCOCC1)CCl

Origin of Product

United States

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